
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
Overview
Description
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the 2-fluorophenyl group: This step might involve a substitution reaction using a fluorinated benzene derivative.
Attachment of the 3,3-dimethyl-2-oxobutyl group: This could be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the oxobutyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-dimethyl-2-oxobutyl)-6-phenylpyridazin-3(2H)-one: Similar structure but without the fluorine atom.
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the 2-fluorophenyl group in 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one might confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Biological Activity
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 260.29 g/mol. Its structural complexity and functional groups suggest potential interactions with biological targets.
Biological Activity
1. Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety and therapeutic potential of new compounds. Research indicates that this compound exhibits varying degrees of cytotoxicity across different cell lines. For instance, in vitro studies showed that certain derivatives led to significant cell viability alterations in L929 and A549 cell lines, with some concentrations enhancing cell viability beyond 100% compared to controls (Table 1) .
Dose (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
---|---|---|
200 | 77 | 88 |
100 | 92 | 102 |
50 | 74 | 85 |
25 | 97 | 96 |
12 | 109 | 105 |
Table 1: Cytotoxicity of Compound on L929 and A549 Cells
2. Antimicrobial Activity
The antimicrobial properties of the compound have not been extensively reported in the literature; however, related compounds in the pyridazinone class have demonstrated significant antimicrobial activity. The presence of specific functional groups may enhance their efficacy against various bacterial strains. Future studies are needed to specifically evaluate the antimicrobial potential of this compound against a broader range of pathogens.
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects remains largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. It is hypothesized that the pyridazinone moiety may play a critical role in modulating these pathways.
Case Studies
A recent study focused on synthesizing derivatives of pyridazinones, including those similar to our compound, found promising results regarding their cytotoxic effects against cancer cell lines. The study reported that certain modifications could lead to enhanced biological activity, suggesting a structure-activity relationship that warrants further investigation .
4. Lipophilicity and Bioavailability
Lipophilicity is a crucial factor influencing the biological activity and bioavailability of compounds. Preliminary assessments indicate that modifications in the alkyl chain length and functional groups significantly affect lipophilicity, which correlates with increased membrane permeability and potential efficacy .
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-16(2,3)14(20)10-19-15(21)9-8-13(18-19)11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSAPYXYZOZOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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